molecular formula C19H24ClN3O4S B2686220 2-(3,4-Dimethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329837-55-9

2-(3,4-Dimethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2686220
CAS No.: 1329837-55-9
M. Wt: 425.93
InChI Key: JWXCPOKWDAWRNH-UHFFFAOYSA-N
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Description

This compound is a derivative of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold, characterized by a bicyclic thiophene-pyridine core. Key structural features include:

  • A 6-ethyl group on the tetrahydrothienopyridine ring.
  • A 3,4-dimethoxybenzamido substituent at the 2-position.
  • A carboxamide group at the 3-position.
  • Hydrochloride salt formulation for enhanced solubility and stability.

The molecule is designed to optimize interactions with biological targets, particularly in inflammatory or infectious disease pathways. Its synthesis typically involves multi-step functionalization of the core scaffold, as seen in related analogs .

Properties

IUPAC Name

2-[(3,4-dimethoxybenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S.ClH/c1-4-22-8-7-12-15(10-22)27-19(16(12)17(20)23)21-18(24)11-5-6-13(25-2)14(9-11)26-3;/h5-6,9H,4,7-8,10H2,1-3H3,(H2,20,23)(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXCPOKWDAWRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene ring. One common approach is to start with a suitable thiophene derivative and then introduce the benzamide group through a series of reactions, including amide bond formation. The ethyl group can be added through alkylation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure purity and yield. This might involve the use of large reactors, precise temperature control, and the use of catalysts to drive the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to remove oxygen atoms or to saturate double bonds.

  • Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: Thiophene sulfoxides or sulfones.

  • Reduction: Saturated thiophenes or reduced amides.

  • Substitution: Amides with different substituents on the benzene ring.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or as a probe in biochemical assays.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies, but it could involve binding to a receptor and triggering a signaling cascade.

Comparison with Similar Compounds

Notes

Research Gaps : Direct comparative data on TNF-α inhibition or anti-mycobacterial efficacy for the target compound are lacking; prioritization of in vitro and in vivo studies is recommended.

Safety Protocols : Adhere to hazard codes P201–P210 during synthesis and handling .

Biological Activity

The compound 2-(3,4-Dimethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article reviews the available literature regarding its synthesis, biological activity, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound belongs to the class of tetrahydrothieno[2,3-c]pyridine derivatives. It is synthesized through a multi-step process involving the reaction of appropriate amines with substituted benzoic acids. The presence of the dimethoxybenzamide moiety is significant as it enhances the lipophilicity and bioavailability of the compound.

Enzyme Inhibition

One of the primary areas of investigation for this compound is its inhibitory activity against human phenylethanolamine N-methyltransferase (hPNMT), an enzyme crucial for catecholamine biosynthesis. Studies have shown that compounds with a tetrahydrothieno[2,3-c]pyridine scaffold exhibit potent hPNMT inhibition. For instance:

CompoundhPNMT Inhibition Potency (IC50 µM)
2-(3,4-Dimethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamideTBD (To Be Determined)
Analog A0.23 ± 0.05
Analog B12.9 ± 2.9

The exact IC50 value for our compound remains to be established in current studies but is expected to be competitive based on related analogs.

Receptor Modulation

The compound's interaction with adrenergic receptors has also been explored. Preliminary data suggest that it may act as an antagonist at α2-adrenoceptors, which are involved in various physiological processes including neurotransmitter release and blood pressure regulation.

Case Studies and Research Findings

  • Study on GPR17 Antagonism : A recent study highlighted the role of similar compounds as selective GPR17 antagonists. The structure-activity relationship (SAR) indicated that modifications on the benzamide moiety significantly influenced biological activity
    1
    .
  • In Vivo Efficacy : In animal models, compounds structurally similar to 2-(3,4-Dimethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine demonstrated notable effects on anxiety-like behaviors and cognitive functions when administered at varying doses .
  • Comparative Analysis : A comparative analysis of various tetrahydrothieno derivatives revealed that those with electron-donating groups on the aromatic ring exhibited enhanced activity against hPNMT and α2-adrenoceptors .

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